1-(tert-butyl)-4-(1-(3-(2,6-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
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Properties
IUPAC Name |
1-tert-butyl-4-[1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O2/c1-18-10-8-11-19(2)24(18)31-15-9-14-28-22-13-7-6-12-21(22)27-25(28)20-16-23(30)29(17-20)26(3,4)5/h6-8,10-13,20H,9,14-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHSVIRDUDCMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(tert-butyl)-4-(1-(3-(2,6-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has drawn interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrrolidinone ring, a benzimidazole moiety, and a dimethylphenoxy group, which are significant for its biological activity.
Research indicates that this compound exhibits multiple biological activities, primarily through its interaction with various biological targets. It has been studied for its effects on:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, it has been reported to inhibit diguanylate cyclase (DgcA), an enzyme crucial for bacterial biofilm formation and motility. In vitro studies demonstrated that derivatives of this compound could achieve IC50 values ranging from 4 μM to 10 μM against DgcA, indicating significant inhibitory potency .
- Antimicrobial Activity : The presence of the benzimidazole ring is often associated with antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although specific data on its spectrum of activity remains limited.
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vitro Studies : A study evaluated the inhibitory effects of the compound on DgcA activity using fluorescence resonance energy transfer (FRET) assays. The results indicated that certain structural modifications led to enhanced inhibitory effects, with some derivatives showing nearly complete inhibition at saturating concentrations .
- Toxicological Assessments : Toxicity evaluations are crucial for understanding the safety profile of new compounds. While specific toxicity data for this compound are scarce, related compounds in the benzimidazole class have shown varied toxicity profiles depending on their substituents and overall structure.
Case Study 1: Diguanylate Cyclase Inhibition
In a recent study, researchers synthesized several analogs of the compound and assessed their inhibitory effects on DgcA. The study revealed that modifications to the pyrrolidinone ring significantly impacted both binding affinity and enzyme activity. For instance:
| Compound | IC50 (μM) | % DGC Activity Remaining |
|---|---|---|
| Original Compound | 4.0 | 1.4% |
| Dimethylpropanamide Derivative | 3.6 | 61.7% |
| 4-Methylaniline Derivative | 8.5 | 3.1% |
| 2-Methoxyaniline Derivative | 10.7 | 59.4% |
These findings suggest that subtle changes in molecular structure can lead to significant variations in biological activity .
Case Study 2: Antimicrobial Screening
A preliminary screening of related compounds indicated potential antimicrobial properties against Gram-positive bacteria. While specific results for this compound are not detailed, structural similarities suggest a promising avenue for further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
